![molecular formula C16H15NO3 B188215 N-(4-acetylphenyl)-4-methoxybenzamide CAS No. 72269-25-1](/img/structure/B188215.png)
N-(4-acetylphenyl)-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an acetylphenyl derivative with a methoxybenzamide derivative . The exact method can vary depending on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving “N-(4-acetylphenyl)-4-methoxybenzamide” would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using a variety of analytical techniques .Scientific Research Applications
Antimicrobial Applications
“N-(4-acetylphenyl)-4-methoxybenzamide” has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These findings suggest its potential use in developing new antibacterial agents .
Pharmacological Significance
In pharmacology, the compound’s derivatives have been explored for their therapeutic properties. They are considered in the design of multitarget-directed ligands, which could lead to the development of new medications with multiple therapeutic effects .
Material Science
In material science, “N-(4-acetylphenyl)-4-methoxybenzamide” and its derivatives are valuable for their chemical properties, which can be utilized in creating novel materials with specific characteristics, such as enhanced durability or specialized conductivity .
Environmental Science
The compound’s derivatives also play a role in environmental science, particularly in the study of antimicrobial activities that can be leveraged for environmental decontamination and protection against microbial corrosion .
Biochemistry
In biochemistry, these compounds are used in molecular docking studies to understand the interaction between drugs and enzymes or receptors. This is crucial for drug design and understanding the biochemical pathways of disease .
Analytical Chemistry
Analytical chemists employ “N-(4-acetylphenyl)-4-methoxybenzamide” in the synthesis of various analytical reagents. These reagents are used to detect or quantify other substances through chemical reactions .
Organic Synthesis
This compound is a key intermediate in organic synthesis, aiding in the creation of a wide range of complex molecules. Its versatility makes it a valuable asset in the synthesis of pharmaceuticals and agrochemicals .
Agricultural Applications
In agriculture, derivatives of “N-(4-acetylphenyl)-4-methoxybenzamide” are investigated for their herbicidal and fungicidal properties, offering a potential for the development of new agrochemicals .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBJBHMULRQFKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352231 | |
Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-methoxybenzamide | |
CAS RN |
72269-25-1 | |
Record name | N-(4-Acetylphenyl)-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72269-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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